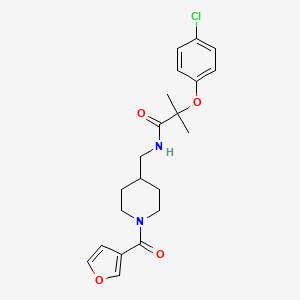

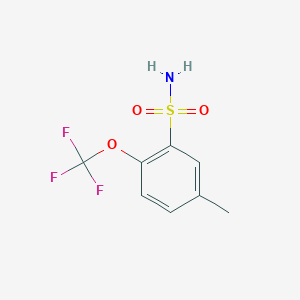

![molecular formula C20H16N2O3S B2916727 1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326886-95-6](/img/structure/B2916727.png)

1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied for its potential as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The exact synthesis process for this specific compound is not detailed in the available literature.Chemical Reactions Analysis

This compound has been evaluated for its inhibitory activity towards PARP-1 and examined for its anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . The exact chemical reactions it undergoes in these processes are not detailed in the available literature.科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Computational Analysis : Research by Sarıpınar et al. (2006) discusses the synthesis of functionalized 1H-pyrimidine-2-ones and related derivatives. The study includes experimental data and PM3 calculations for understanding the electronic and geometric structures of the reactants and products in the synthesis process (Sarıpınar et al., 2006).

Crystal Structure Analysis : Adams et al. (2005) synthesized a pyrrolo[2,3-d]pyrimidine derivative and analyzed its molecular structure, highlighting the compound's unique structural features (Adams et al., 2005).

Medical Research Applications

Antimicrobial and Anti-Inflammatory Agents : Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidines, testing them as antimicrobial and anti-inflammatory agents. These compounds showed significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Antitumor Activity : Hafez and El-Gazzar (2017) investigated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives. Several of these compounds displayed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).

Antihypertensive Agents : Research by Russell et al. (1988) on thienopyrimidinedione derivatives explored their potential as antihypertensive agents. They found that certain derivatives exhibited potent oral antihypertensive effects in spontaneously hypertensive rats (Russell et al., 1988).

GnRH Receptor Antagonists : Studies have been conducted on thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists, potentially useful in treating reproductive diseases. For instance, Guo et al. (2003) found that specific substituents on the core structure significantly impact receptor binding activity (Guo et al., 2003).

Chemical Analysis and Properties

Liquid Crystal Properties : Mikhaleva (2003) synthesized aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, investigating their liquid crystal properties. The study revealed significant insights into the thermal and structural characteristics of these compounds (Mikhaleva, 2003).

Organophosphorus Compounds : Younes et al. (2013) focused on synthesizing new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds, evaluating their antimicrobial activity. These compounds demonstrated good inhibitory effects against a range of microorganisms (Younes et al., 2013).

作用機序

Target of Action

Similar compounds have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They have been found to interact with proteins such as ATF4 and NF-kB .

Mode of Action

It’s suggested that similar compounds inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound likely affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, it may exert neuroprotective and anti-inflammatory effects .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .

Action Environment

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, may allow it to diffuse easily into cells , which could potentially influence its action and efficacy.

将来の方向性

The future directions for this compound could involve further studies to evaluate its potential as a PARP-1 inhibitor and its effectiveness against various types of cancer . Additionally, more research could be done to fully understand its synthesis process, molecular structure, and the exact chemical reactions it undergoes.

特性

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-25-16-9-5-6-14(12-16)13-21-17-10-11-26-18(17)19(23)22(20(21)24)15-7-3-2-4-8-15/h2-12,17-18H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEZKBYXEXRODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

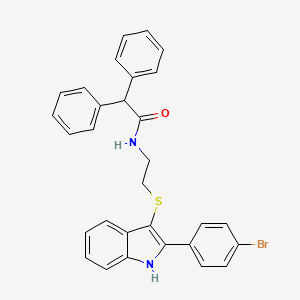

![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)

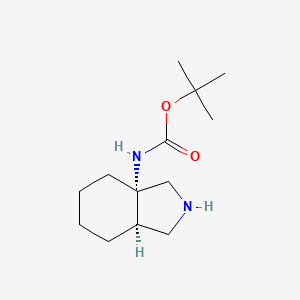

![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)

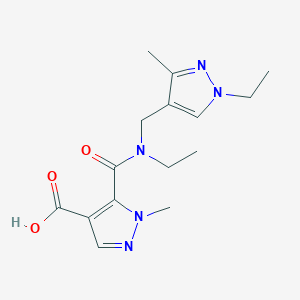

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)

![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)